Tyrosyl-arginyl-glycyl-4-nitrophenylalanyl-prolinamide

Description

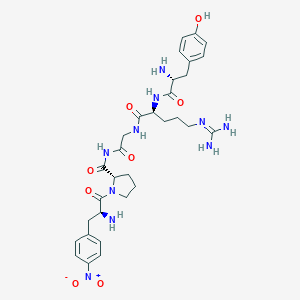

443C81, also known as Tyr-D.Arg-Gly-Phe(4-NO2)-Pro-NH2, is a synthetic enkephalin analogue. Enkephalins are endogenous opioid peptides that play a role in regulating pain and other physiological functions. 443C81 is designed to act on peripheral opiate receptors and has been studied for its analgesic, central, cardiovascular, and endocrine effects .

Properties

CAS No. |

127627-13-8 |

|---|---|

Molecular Formula |

C31H42N10O8 |

Molecular Weight |

682.7 g/mol |

IUPAC Name |

(2S)-N-[2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]-1-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C31H42N10O8/c32-22(15-19-7-11-21(42)12-8-19)27(44)38-24(3-1-13-36-31(34)35)28(45)37-17-26(43)39-29(46)25-4-2-14-40(25)30(47)23(33)16-18-5-9-20(10-6-18)41(48)49/h5-12,22-25,42H,1-4,13-17,32-33H2,(H,37,45)(H,38,44)(H4,34,35,36)(H,39,43,46)/t22-,23+,24+,25+/m1/s1 |

InChI Key |

DRFGXMBMIMENQU-ROHNOIKCSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC3=CC=C(C=C3)O)N |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N |

Synonyms |

443C81 Tyr-Arg-Gly-(4-nitrophenyl-Phe)-ProNH2 tyrosyl-arginyl-glycyl-4-nitrophenylalanyl-prolinamide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 443C81 involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

Cleavage from Resin: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of 443C81 would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve automated peptide synthesizers, large-scale purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

443C81 undergoes various chemical reactions, including:

Oxidation: The nitro group (NO2) on the phenylalanine residue can undergo reduction to form an amino group.

Hydrolysis: The peptide bonds in 443C81 can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

Reduction of Nitro Group: The major product would be the corresponding amine derivative.

Hydrolysis: The major products would be the individual amino acids or smaller peptide fragments.

Scientific Research Applications

Chemistry: Used as a model compound to study the properties and behavior of synthetic enkephalins.

Biology: Investigated for its effects on peripheral opiate receptors and its potential to modulate pain and other physiological responses.

Medicine: Explored as a potential analgesic with fewer side effects compared to traditional opiates.

Industry: Potential applications in the development of new pain management therapies and other pharmaceutical products.

Mechanism of Action

443C81 exerts its effects primarily through activation of peripheral mu-opioid receptors. These receptors are part of the opioid receptor family and are involved in modulating pain and other physiological functions. By binding to these receptors, 443C81 can inhibit the transmission of pain signals and reduce the perception of pain .

Comparison with Similar Compounds

Similar Compounds

Dipipanone: A classical opiate used for comparison in studies.

Morphine: A well-known opioid analgesic.

Methionine-enkephalin: An endogenous opioid peptide with similar properties.

Uniqueness

443C81 is unique in that it acts primarily on peripheral opiate receptors, which reduces the risk of central nervous system side effects such as sedation and respiratory depression. This makes it a promising candidate for pain management with a potentially better safety profile compared to traditional opiates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.